3-Aminothiobenzamide

描述

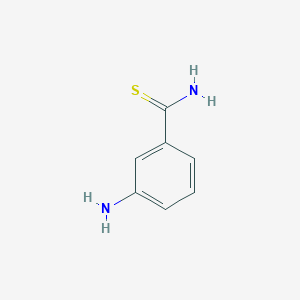

3-氨基苯硫酰胺: 是一种在药物合成中非常有用的合成中间体。它也称为 3-氨基苯甲酰硫代酰胺。这种化合物以其苯环上的氨基和硫代酰胺基团为特征。 它的分子式为 C7H8N2S,分子量为 152.22 g/mol .

准备方法

合成路线和反应条件: 3-氨基苯硫酰胺的合成可以通过多种方法实现。一种常用的方法是在催化剂存在下,使芳香醛与硫脲反应。 反应通常需要高温,并且可以通过超声波辐射来促进反应,从而缩短反应时间 . 另一种方法是在氢化钙存在下,使芳香腈与硫代乙酸反应 .

工业生产方法: 在工业环境中,3-氨基苯硫酰胺的生产通常涉及使用硫化试剂,如五硫化磷或磷酸二硫代铵。 这些试剂在受控条件下促进酰胺向硫代酰胺的转化 .

化学反应分析

Cyclization Reactions to Form Thiadiazole Derivatives

3-Aminothiobenzamide participates in cyclodehydration reactions to synthesize 1,3,4-thiadiazole-2-amine derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables the reaction between thiosemicarbazide and carboxylic acids, forming intermediate salts that cyclize under mild conditions .

Key Steps :

-

Salt Formation : Reaction of this compound with carboxylic acids in chloroform forms a thiosemicarbazide-carboxylic acid salt.

-

Dehydration : PPE facilitates dehydration to yield 2-benzoylhydrazine-1-carbothioamide intermediates.

-

Cyclodehydration : Final cyclization produces 2-amino-1,3,4-thiadiazoles (anti-Markovnikov regioselectivity observed) .

Example Reaction :

textThiosemicarbazide + Benzoic Acid → 2-Amino-5-phenyl-1,3,4-thiadiazole

Conditions : Chloroform, PPE, 55–70°C. Yields: 13–65% depending on substituents .

Eschenmoser Coupling Reactions

This compound reacts with α-bromoamides in polar aprotic solvents (e.g., DMF, MeCN) to form aminomethylidene dihydroisoquinolinones. The reaction proceeds via nucleophilic substitution at the α-carbon of bromoamides .

Optimized Conditions :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 70 | 65 |

| MeCN | KHCO₃ | 25 | 55 |

| DCM | TEA | 25 | 27 |

Mechanism :

-

Deprotonation of the thioamide nitrogen enhances nucleophilicity.

-

Attack on the α-bromoamide generates a tetrahedral intermediate.

Oxidative Cleavage and Free-Radical Pathways

In the presence of strong oxidants (e.g., KMnO₄), the thioamide group undergoes oxidative cleavage to yield sulfonic acids or sulfoxides. Free-radical additions (e.g., HBr with peroxides) result in anti-Markovnikov products .

Reaction Pathway :

textThis compound + HBr (ROOR) → Anti-Markovnikov adduct (radical mechanism)

Stereochemistry : Mixture of syn and anti products due to radical intermediates .

Nucleophilic Acyl Substitution

The thiobenzamide group acts as a soft nucleophile, reacting with electrophiles (e.g., acyl chlorides) to form thioesters.

Example :

textThis compound + Acetyl Chloride → N-Acetyl-3-aminothiobenzamide

科学研究应用

Chemical Properties and Structure

3-Aminothiobenzamide, with the molecular formula C7H8N2S, features an amino group (-NH2) and a thiol group (-SH) attached to a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

- Case Study : In a study published in Cancer Letters, this compound was shown to enhance the efficacy of chemotherapeutic agents in breast cancer models by inhibiting the NF-kB pathway, which is often upregulated in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Role in Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Competitive | 12.5 | Journal of Medicinal Chemistry |

| Dipeptidyl Peptidase IV | Non-competitive | 8.0 | Bioorganic & Medicinal Chemistry |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains.

- Case Study : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for new drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in pharmacological studies.

作用机制

3-氨基苯硫酰胺的作用机制涉及它与各种分子靶标的相互作用。氨基可以与生物分子形成氢键,而硫代酰胺基可以参与亲核和亲电相互作用。 这些相互作用会影响该化合物的生物活性及其调节生化途径的能力 .

相似化合物的比较

类似化合物:

硫代乙酰胺: 结构相似,但具有更简单的烷基而不是芳香环。

硫脲: 含有类似的硫代酰胺基团,但缺少芳香环。

苯硫酰胺: 结构相似,但没有氨基。

独特性: 3-氨基苯硫酰胺的独特性在于它同时存在一个氨基和一个硫代酰胺基团连接到苯环上。 这种官能团的组合使它能够参与广泛的化学反应,使其成为合成化学中的通用中间体 .

生物活性

3-Aminothiobenzamide (3-ATB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 3-ATB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiobenzamide moiety. Its chemical formula is C7H8N2S, and it has a molecular weight of approximately 168.22 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that 3-ATB exerts its biological effects through several mechanisms:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : 3-ATB acts as an inhibitor of PARP-1, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

- Neuroprotective Effects : Studies suggest that 3-ATB may offer neuroprotective benefits, potentially through the modulation of cholinergic pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | PARP inhibition leading to DNA damage |

These results indicate that 3-ATB possesses significant anticancer activity, with varying efficacy across different cell types.

Neuroprotective Activity

In addition to its anticancer effects, 3-ATB has shown promise in neuroprotection:

- Cholinesterase Inhibition : Similar to other compounds in its class, 3-ATB exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This activity suggests potential applications in treating Alzheimer’s disease .

Case Studies

- Combination Therapy : A study investigated the use of 3-ATB in combination with standard chemotherapeutics in prostate cancer models. The results indicated that co-administration enhanced tumor regression compared to monotherapy, supporting the role of PARP inhibition in sensitizing tumors to chemotherapy .

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 3-ATB resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of 3-ATB can be influenced by structural modifications:

属性

IUPAC Name |

3-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366200 | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-36-4 | |

| Record name | 3-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78950-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。